Lowest Oxidation Potential Among Naphthalene Derivatives
A comparative study of substituted naphthalenes identified 2,6-dimethoxynaphthalene as having the lowest oxidation potential within the series, a key determinant of its reactivity in charge-transfer processes [1].
| Evidence Dimension | Oxidation Potential (EMOX) |
|---|---|
| Target Compound Data | Lowest oxidation potential in the studied series |
| Comparator Or Baseline | Other substituted naphthalenes (implied) |
| Quantified Difference | Lowest |
| Conditions | Acetonitrile and cyclohexane solvent systems |
Why This Matters
This property is critical for designing experiments involving electron transfer and for selecting appropriate naphthalene derivatives in applications like photodynamic therapy or organic electronics.
- [1] Abdel-Shafi, A., & Wilkinson, F. (2002). Electronic to vibrational energy conversion and charge transfer contributions during quenching by molecular oxygen of electronically excited triplet states. Physical Chemistry Chemical Physics, 4(2), 248-254. https://doi.org/10.1039/b108272h View Source
